4-Formyl-n,n-dimethylbenzamide
Overview
Description
4-Formyl-n,n-dimethylbenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is characterized by a benzene ring substituted with a formyl group (–CHO) and a dimethylamide group (–N(CH3)2). This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Formyl-n,n-dimethylbenzamide typically involves the reaction of 4-formylbenzoic acid with dimethylamine. One common method includes the use of thionyl chloride and dimethylformamide (DMF) as reagents . The reaction is carried out under nitrogen atmosphere at ambient temperature. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .
Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Formyl-n,n-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like DMF or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Formyl-n,n-dimethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-n,n-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the dimethylamide group can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Formyl-n,n-dimethylbenzamide can be compared with other similar compounds, such as:
4-Formylbenzoic acid: Lacks the dimethylamide group, making it less versatile in certain chemical reactions.
N,N-Dimethylbenzamide: Lacks the formyl group, limiting its reactivity in nucleophilic addition reactions.
Benzamide: Lacks both the formyl and dimethylamide groups, making it less reactive overall.
The presence of both the formyl and dimethylamide groups in this compound makes it unique and highly versatile in various chemical and biological applications.
Properties
IUPAC Name |
4-formyl-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYFFTVFMQTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441680 | |
Record name | 4-formyl-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-76-6 | |
Record name | 4-formyl-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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